molecular formula C9H13N3OS B117656 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine CAS No. 152720-15-5

4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine

Cat. No. B117656
M. Wt: 211.29 g/mol
InChI Key: IERRUKVAGMAMSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine, also known as TAK-915, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of cognitive impairment associated with Alzheimer's disease and other neurological disorders. In

Mechanism Of Action

The exact mechanism of action of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine is not fully understood, but it is believed to act as a selective antagonist of the alpha7 nicotinic acetylcholine receptor (nAChR). The alpha7 nAChR is involved in a variety of cognitive processes, including memory and attention, and is believed to play a role in the pathogenesis of Alzheimer's disease. By blocking the activity of this receptor, 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine may improve cognitive function and memory in patients with Alzheimer's disease.

Biochemical And Physiological Effects

4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine has been shown to have a number of biochemical and physiological effects in preclinical studies. In animal models, 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in cognitive processes such as memory and attention. 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine has also been shown to reduce the levels of amyloid beta, a protein that is believed to play a role in the development of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine is its selectivity for the alpha7 nAChR, which may reduce the risk of side effects associated with non-selective nAChR antagonists. However, one limitation of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine is its poor solubility, which may limit its bioavailability and efficacy in vivo. Additionally, further studies are needed to determine the optimal dosing regimen for 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine and to evaluate its safety and tolerability in humans.

Future Directions

There are several future directions for the development of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine. One potential direction is to investigate the efficacy of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine in clinical trials for the treatment of Alzheimer's disease and other related disorders. Additionally, further studies are needed to optimize the dosing regimen and to evaluate the safety and tolerability of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine in humans. Another future direction is to explore the potential of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine for the treatment of other neurological disorders, such as schizophrenia and Parkinson's disease. Finally, further studies are needed to elucidate the exact mechanism of action of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine and to identify potential biomarkers for patient selection and monitoring of treatment response.

Synthesis Methods

The synthesis of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the thiadiazole ring, which is achieved by the reaction of 2-chloro-5-nitrothiophene with hydrazine hydrate and subsequent cyclization with acetic anhydride. The resulting intermediate is then reacted with 1-methylpiperidine to form the final product, 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine.

Scientific Research Applications

4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine has been extensively studied in preclinical models of Alzheimer's disease and other neurological disorders. In animal models, 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine has been shown to improve cognitive function and memory, as well as reduce amyloid beta levels in the brain. These findings suggest that 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine may have potential therapeutic benefits for the treatment of Alzheimer's disease and other related disorders.

properties

CAS RN

152720-15-5

Product Name

4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine

Molecular Formula

C9H13N3OS

Molecular Weight

211.29 g/mol

IUPAC Name

3-methoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1,2,5-thiadiazole

InChI

InChI=1S/C9H13N3OS/c1-12-5-3-7(4-6-12)8-9(13-2)11-14-10-8/h3H,4-6H2,1-2H3

InChI Key

IERRUKVAGMAMSG-UHFFFAOYSA-N

SMILES

CN1CCC(=CC1)C2=NSN=C2OC

Canonical SMILES

CN1CCC(=CC1)C2=NSN=C2OC

Other CAS RN

152720-15-5

synonyms

4-(4-methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine
4-MZTP

Origin of Product

United States

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